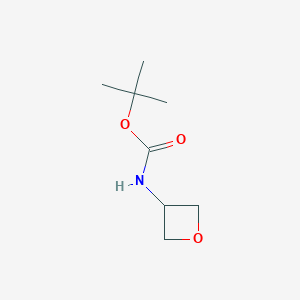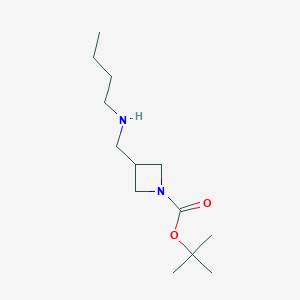
Methyl 5-amino-3-fluoro-2-methoxy-pyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 5-amino-3-fluoro-2-methoxy-pyridine-4-carboxylate is a heterocyclic organic compound with a pyridine ring structure This compound is of interest due to its unique combination of functional groups, including an amino group, a fluoro substituent, a methoxy group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-3-fluoro-2-methoxy-pyridine-4-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:
Nitration: The starting material, 3-fluoro-2-methoxypyridine, is nitrated to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Esterification: The carboxylate group is introduced through esterification with methanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high
Properties
Molecular Formula |
C8H9FN2O3 |
|---|---|
Molecular Weight |
200.17 g/mol |
IUPAC Name |
methyl 5-amino-3-fluoro-2-methoxypyridine-4-carboxylate |
InChI |
InChI=1S/C8H9FN2O3/c1-13-7-6(9)5(8(12)14-2)4(10)3-11-7/h3H,10H2,1-2H3 |
InChI Key |
IQMLFRBCEGVILS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=C1F)C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


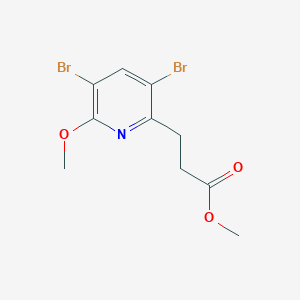
![10-Hydroxy-9-methoxy-6-nitro-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid](/img/structure/B13907482.png)
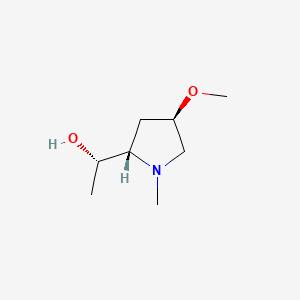
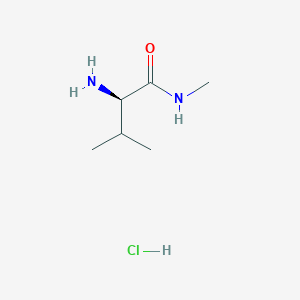
![2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine oxide](/img/structure/B13907501.png)
![4-Chloro-6-[3-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B13907503.png)
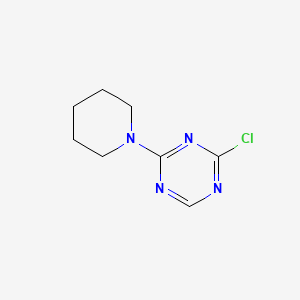
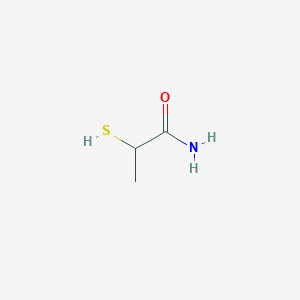
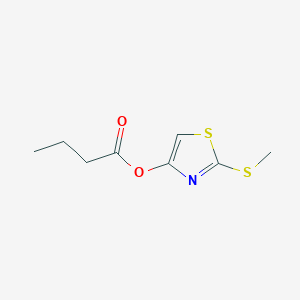
![tert-butyl 2-(6-bromo-1-(4-methoxybenzyl)-5-methyl-2,4-dioxo-1,2-dihydrothieno[2,3-d]pyrimidin-3(4H)-yl)-2-methylpropanoate](/img/structure/B13907520.png)
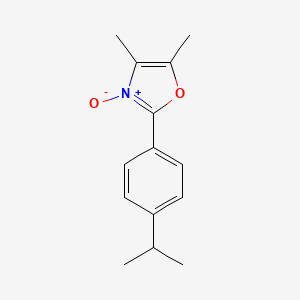
![bicyclo[2.2.1]hept-2-ene;diisocyanate](/img/structure/B13907534.png)
